molecular formula C12H26N2O3 B3822095 7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane

7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane

Cat. No.: B3822095
M. Wt: 246.35 g/mol
InChI Key: JKAINOIUNISDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane is a macrocyclic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with metal ions and organic molecules due to their unique ring structure. This particular compound has a 15-membered ring containing three oxygen atoms and two nitrogen atoms, which can coordinate with various metal ions and organic substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with diamines in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the ring structure .

Scientific Research Applications

7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane involves its ability to form stable complexes with metal ions and organic molecules. The nitrogen and oxygen atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability makes it an effective ligand in catalysis and ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane is unique due to the presence of methyl groups at positions 7 and 13, which can influence its chemical reactivity and complexation properties. These methyl groups can provide steric hindrance, affecting the compound’s ability to interact with other molecules and ions .

Properties

IUPAC Name

7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O3/c1-13-3-7-15-8-4-14(2)6-10-17-12-11-16-9-5-13/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAINOIUNISDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCCN(CCOCCOCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane
Reactant of Route 3
7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane
Reactant of Route 4
Reactant of Route 4
7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane
Reactant of Route 5
7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane
Reactant of Route 6
7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.